![molecular formula C16H30O2 B12597927 4-Ethylidene-2-hydroxytetradecan-3-one CAS No. 648893-98-5](/img/structure/B12597927.png)
4-Ethylidene-2-hydroxytetradecan-3-one
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Overview
Description
4-Ethylidene-2-hydroxytetradecan-3-one is an organic compound with the molecular formula C16H30O2 It is characterized by the presence of an ethylidene group, a hydroxyl group, and a ketone group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylidene-2-hydroxytetradecan-3-one can be achieved through several synthetic routes. One common method involves the aldol condensation of 2-hydroxyacetone with a suitable aldehyde, followed by subsequent reduction and dehydration steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The raw materials are fed into the reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethylidene-2-hydroxytetradecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ethylidene group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-ethylidene-2-ketotetradecan-3-one or 4-ethylidene-2-carboxytetradecan-3-one.
Reduction: Formation of 4-ethylidene-2-hydroxytetradecan-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Chemistry
4-Ethylidene-2-hydroxytetradecan-3-one is utilized in synthetic organic chemistry as a precursor for various chemical syntheses. Its structure allows for the formation of diverse derivatives through functional group transformations. Researchers have employed this compound in the synthesis of complex molecules, including those with biological activity.
Pharmaceutical Development
The compound's hydroxyl group suggests potential applications in pharmaceutical formulations. It may serve as an intermediate in the synthesis of bioactive compounds or as a scaffold for drug development. Studies have indicated that similar compounds can exhibit antimicrobial and anti-inflammatory properties, warranting further investigation into the pharmacological effects of this compound.
Material Science
In material science, this compound has been explored for its potential use in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of novel materials with specific properties, such as enhanced thermal stability or improved mechanical strength. This application is particularly relevant in creating advanced coatings and composites.
Case Study 1: Synthesis of Bioactive Compounds
A recent study investigated the synthesis of bioactive derivatives from this compound. Researchers demonstrated that by modifying the hydroxyl group, they could enhance the compound's activity against specific bacterial strains. The findings suggest that this compound could be pivotal in developing new antibiotics.
Case Study 2: Polymerization Reactions
In another study focused on material applications, scientists explored the polymerization of this compound with various monomers to create copolymers with tailored properties. The resulting materials exhibited improved resistance to environmental degradation, highlighting the compound's utility in sustainable material development.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in research and industry. Preliminary toxicological assessments indicate that while the compound may exhibit mild irritant effects, further studies are necessary to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of 4-Ethylidene-2-hydroxytetradecan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylidene-2-hydroxytetradecan-3-one
- 4-Propylidene-2-hydroxytetradecan-3-one
- 4-Butylidene-2-hydroxytetradecan-3-one
Uniqueness
4-Ethylidene-2-hydroxytetradecan-3-one is unique due to the presence of the ethylidene group, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
4-Ethylidene-2-hydroxytetradecan-3-one (CAS No. 648893-98-5) is a chemical compound notable for its unique structural features, including an ethylidene group that imparts distinctive chemical reactivity and biological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The compound is characterized by the following structural formula:
It exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. These reactions are critical for its potential biological activities.
This compound interacts with specific molecular targets within biological systems. Its mechanism involves:
- Enzyme Interaction : Acts as a substrate for various enzymes, leading to the formation of reactive intermediates that can modulate biological processes.
- Signal Transduction : May influence signaling pathways involved in cell proliferation and differentiation.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antimicrobial Properties : Exhibits activity against a range of bacteria and fungi, suggesting potential use in developing antimicrobial agents.
- Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through specific pathways, though further research is necessary to elucidate these mechanisms.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, presenting a possible avenue for therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound showed significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined against various strains, demonstrating its potential as a novel antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
These findings suggest that this compound may act as a promising candidate for further anticancer drug development.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds like 4-Methylidene-2-hydroxytetradecan-3-one and 4-Propylidene-2-hydroxytetradecan-3-one. However, its unique ethylidene group may confer distinct biological activities and reactivity patterns.
Compound | Unique Feature | Biological Activity |
---|---|---|
This compound | Ethylidene group | Antimicrobial, Anticancer |
4-Methylidene-2-hydroxytetradecan-3-one | Methyl group | Limited antimicrobial activity |
4-Propylidene-2-hydroxytetradecan-3-one | Propyl group | Similar but less potent |
Properties
CAS No. |
648893-98-5 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
4-ethylidene-2-hydroxytetradecan-3-one |
InChI |
InChI=1S/C16H30O2/c1-4-6-7-8-9-10-11-12-13-15(5-2)16(18)14(3)17/h5,14,17H,4,6-13H2,1-3H3 |
InChI Key |
DJGSYJABCDPEID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CC)C(=O)C(C)O |
Origin of Product |
United States |
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